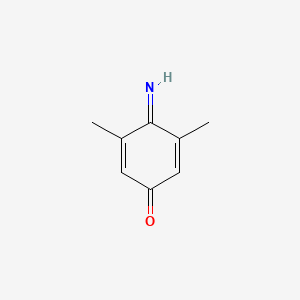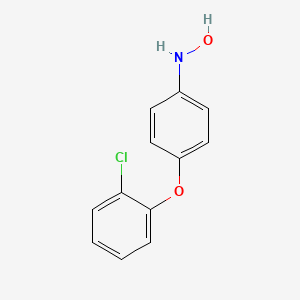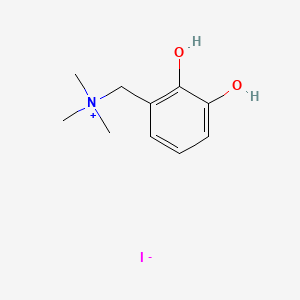
(2,3-Dihydroxybenzyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxybenzyl)trimethylammonium iodide is a quaternary ammonium compound with a benzyl group substituted with two hydroxyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzyl)trimethylammonium iodide typically involves the reaction of 2,3-dihydroxybenzyl alcohol with trimethylamine in the presence of an iodinating agent such as iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxybenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl derivative.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dihydroxybenzyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxybenzyl)trimethylammonium iodide involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups and the quaternary ammonium moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxypropyl)trimethylammonium iodide
- (Ferrocenylmethyl)trimethylammonium iodide
- (Iodomethyl)trimethylammonium iodide
Uniqueness
(2,3-Dihydroxybenzyl)trimethylammonium iodide is unique due to the presence of two hydroxyl groups on the benzyl ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
1972-59-4 |
|---|---|
Molecular Formula |
C10H16INO2 |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
(2,3-dihydroxyphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H15NO2.HI/c1-11(2,3)7-8-5-4-6-9(12)10(8)13;/h4-6H,7H2,1-3H3,(H-,12,13);1H |
InChI Key |
COVDKJYZLSFQKS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=C(C(=CC=C1)O)O.[I-] |
Related CAS |
84304-14-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


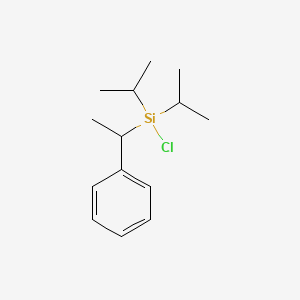
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
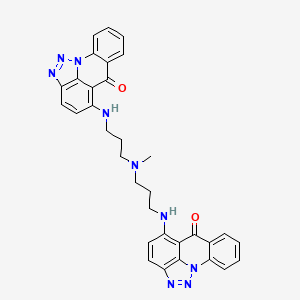
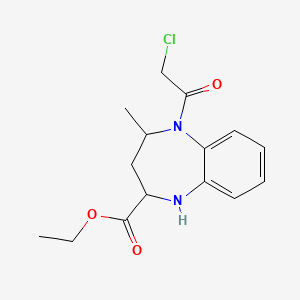

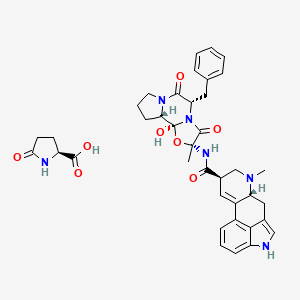
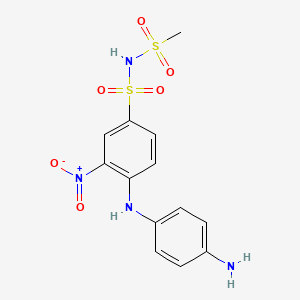
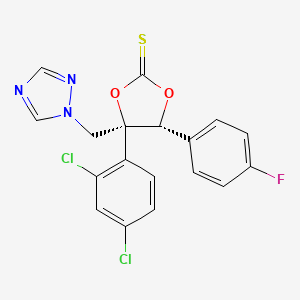


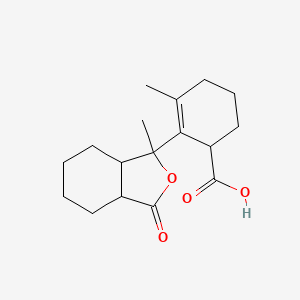
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
